Methyl 5-acetyl-2-butoxybenzoate

Description

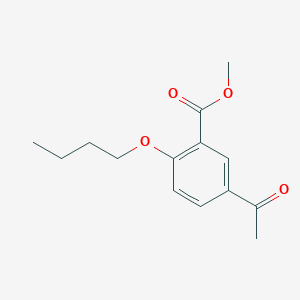

Methyl 5-acetyl-2-butoxybenzoate is a synthetic benzoate ester featuring a methyl ester group at the carboxylic acid position, a butoxy substituent at the 2-position, and an acetyl group at the 5-position of the benzene ring. Applications are likely research-focused, given its structural complexity and lack of commercial references in the provided evidence.

Properties

Molecular Formula |

C14H18O4 |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

methyl 5-acetyl-2-butoxybenzoate |

InChI |

InChI=1S/C14H18O4/c1-4-5-8-18-13-7-6-11(10(2)15)9-12(13)14(16)17-3/h6-7,9H,4-5,8H2,1-3H3 |

InChI Key |

JIBZYJHOIGACPY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C(=O)C)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs from the evidence include:

- Ethyl 2-methoxybenzoate (): Features a methoxy group (OCH₃) at the 2-position and an ethyl ester. The shorter methoxy chain reduces lipophilicity compared to the butoxy group in the target compound.

- Methyl 4-acetamido-5-chloro-2-methoxybenzoate (): Contains an acetamido (NHCOCH₃) and chloro group, differing in substituent position and electronic effects.

- 5-Bromoacetyl-2-benzyloxybenzoic acid methyl ester (): Substitutes benzyloxy (OCH₂C₆H₅) and bromoacetyl (BrCOCH₂) groups, introducing steric bulk and halogen-based reactivity.

- Methyl salicylate (): A simple ester with a hydroxyl group (OH) at the 2-position, widely used in pharmaceuticals and fragrances.

Key Differences:

- Butoxy vs. Methoxy/Benzyloxy: The butoxy chain enhances solubility in non-polar solvents (e.g., dichloromethane) compared to methoxy analogs .

- Acetyl vs. Bromoacetyl/Acetamido : The acetyl group lacks the halogen’s electronegativity (cf. bromoacetyl) and the amide’s hydrogen-bonding capacity (cf. acetamido), affecting reactivity and intermolecular interactions .

Physicochemical Properties

Table 1 compares critical properties of Methyl 5-acetyl-2-butoxybenzoate with analogs:

Observations:

- Molecular Weight : The target compound’s higher molecular weight (278.29) compared to Ethyl 2-methoxybenzoate (180.20) reflects its longer alkoxy chain and acetyl group.

- Solubility : The butoxy group improves solubility in organic solvents like DCM, similar to 5-bromoacetyl-2-benzyloxybenzoate .

- Boiling Point : Estimated to be lower than brominated analogs due to the absence of heavy halogens .

Reactivity and Stability

- Acetyl Group : Unlike acetamido () or bromoacetyl () groups, the acetyl substituent is prone to nucleophilic attack at the carbonyl carbon, enabling reactions like hydrolysis or condensation.

- Butoxy Chain : The longer chain may reduce crystallinity compared to methoxy analogs, as seen in methyl ester derivatives ().

Q & A

Q. What are the established synthetic routes for Methyl 5-acetyl-2-butoxybenzoate, and how do reaction conditions influence yield?

this compound is synthesized via alkylation of methyl 5-acetyl-2-hydroxybenzoate using bromobutane or similar alkyl halides. Key steps include:

- Alkylation : A nucleophilic substitution reaction under basic conditions (e.g., NaH or K₂CO₃) to introduce the butoxy group .

- Bromination : Subsequent bromination at the acetyl group using Br₂ in dichloromethane with AlCl₃ as a catalyst, requiring low temperatures (273 K) to control selectivity .

Yield optimization depends on reaction time (10–12 hours for alkylation) and stoichiometric ratios (1.1 equivalents of Br₂ for bromination). Impurities often arise from incomplete alkylation or over-bromination, necessitating purification via column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., acetyl at C5, butoxy at C2) and ester functionality. Key signals include δ ~3.8 ppm (methoxy) and δ ~1.7 ppm (butoxy methylene) .

- IR : Strong carbonyl stretches (~1740 cm⁻¹ for ester, ~1680 cm⁻¹ for acetyl) validate functional groups .

- X-ray Crystallography : Resolves planar aromatic ring geometry and dihedral angles (e.g., 41.65° between ester group and phenyl ring) .

Q. How is this compound screened for biological activity in preclinical studies?

- In Vitro Assays : Test enzyme inhibition (e.g., PDE5) using fluorometric or colorimetric substrates. Dose-response curves (0.1–100 µM) identify IC₅₀ values .

- Cell-Based Models : Assess anti-inflammatory or antiproliferative effects in cell lines (e.g., HT-29 for antiulcer activity) via MTT assays .

- Controls : Include parent compound (methyl 5-acetyl-2-hydroxybenzoate) to isolate the butoxy group’s contribution .

Advanced Research Questions

Q. How do substituent variations (e.g., propoxy vs. butoxy) impact the compound’s reactivity and bioactivity?

- Reactivity : Longer alkoxy chains (butoxy vs. methoxy) increase steric hindrance, slowing nucleophilic substitution but improving lipid solubility for cellular uptake .

- Bioactivity : Butoxy derivatives show enhanced PDE5 inhibition compared to methoxy analogs due to improved hydrophobic interactions with enzyme pockets .

- Comparative Data : Propoxy analogs exhibit intermediate activity, suggesting chain length optimizes target binding .

Q. What analytical strategies resolve contradictions in reported biological data (e.g., antiulcer vs. antihypertensive effects)?

- Dose-Dependent Studies : Re-evaluate activity across concentrations (e.g., 1 nM–1 mM) to identify biphasic responses .

- Metabolite Profiling : Use LC-MS to detect hydrolysis products (e.g., benzoic acid derivatives) that may contribute to off-target effects .

- Target Specificity : Employ knockout cell lines or competitive binding assays to confirm primary targets (e.g., PDE5 vs. COX-2) .

Q. How can computational modeling guide the design of this compound derivatives?

- Docking Simulations : Predict binding poses with PDE5 (PDB: 1TBF) using software like AutoDock Vina. Focus on interactions with hydrophobic residues (e.g., Phe786) .

- QSAR Models : Correlate butoxy chain length with IC₅₀ values to prioritize synthetic targets .

- ADMET Prediction : Tools like SwissADME estimate bioavailability and metabolic stability, reducing late-stage attrition .

Q. What are the critical safety considerations when handling this compound in the lab?

- PPE : Use nitrile gloves, flame-retardant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Maintain fume hoods during synthesis to avoid inhalation of bromine or alkylation byproducts .

- Waste Disposal : Neutralize brominated intermediates with Na₂S₂O₅ before disposal to prevent environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.